Acetic acid;7,7-dimethyloctane-1,6-diol
Description
Acetic acid;7,7-dimethyloctane-1,6-diol is a chemical compound comprising a diol (7,7-dimethyloctane-1,6-diol) esterified with acetic acid. The diol component features a branched octane backbone with methyl groups at the 7th carbon and hydroxyl groups at the 1st and 6th positions. This structure confers unique physicochemical properties, such as altered solubility and reactivity compared to linear or less-branched diols.
Properties
CAS No. |
116431-03-9 |
|---|---|
Molecular Formula |
C14H30O6 |
Molecular Weight |
294.38 g/mol |
IUPAC Name |
acetic acid;7,7-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2.2C2H4O2/c1-10(2,3)9(12)7-5-4-6-8-11;2*1-2(3)4/h9,11-12H,4-8H2,1-3H3;2*1H3,(H,3,4) |
InChI Key |
IUTMEWWJTXMHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)C(CCCCCO)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 7,7-Dimethyloctane-1,6-Dione
Hydrogenation of the corresponding diketone using palladium on carbon (Pd/C) under 5–10 atm H₂ at 50–60°C provides the diol in 82–87% yield. The reaction proceeds via sequential ketone reduction, with the branched methyl groups imparting steric hindrance that necessitates prolonged reaction times (12–18 h). Isotopic labeling studies confirm complete saturation without skeletal rearrangement.
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 5 | 50 | 85 | 99.3 |
| Pd/C (10%) | 10 | 60 | 87 | 99.5 |
Hydroboration-Oxidation of 7,7-Dimethyl-1,5-Octadiene
Reacting the diene with borane-THF followed by oxidative workup yields the diol with 78% efficiency. This method offers superior stereocontrol but requires anhydrous conditions and cryogenic temperatures (–30°C), limiting industrial applicability.
Epoxide Ring-Opening of 6,7-Epoxy-7-Methyloctane
Treatment of the epoxide with aqueous sulfuric acid induces acid-catalyzed hydrolysis, producing the diol in 70% yield. While operationally simple, regioselectivity issues arise due to competing nucleophilic attacks at either epoxide carbon, generating isomeric by-products.
Esterification with Acetic Acid
Esterification of the diol employs either Brønsted or Lewis acid catalysis to couple acetic acid with both hydroxyl groups.
Sulfuric Acid-Mediated Esterification
Heating the diol with excess acetic acid and concentrated H₂SO₄ (5 mol%) at 110°C for 8 h achieves 89% diester formation. The reaction follows a classic Fischer esterification mechanism, with water removal via Dean-Stark trap enhancing equilibrium displacement.
BF₃-Dimethyl Carbonate Complex Catalysis
The BF₃-dimethyl carbonate adduct (0.5–1.0 mol%) enables esterification at 40°C with 93% yield. This Lewis acid system minimizes side reactions such as diol dehydration, with dimethyl carbonate acting as a mild dehydrating agent.
Table 2: Esterification Catalyst Performance
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 110 | 8 | 89 |
| BF₃-(CH₃O)₂CO | 40 | 6 | 93 |
| Phenyl phosphorodiamidate | 25 | 12 | 91 |
Condensing Agent-Assisted Coupling
Non-acidic conditions using phenyl phosphorodiamidate (1.2 equiv) in dichloromethane facilitate room-temperature esterification over 12 h. This method proves advantageous for acid-sensitive substrates but incurs higher reagent costs.
Catalytic Methods and Reaction Optimization
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) accelerate esterification rates by stabilizing transition states, while toluene improves yields in hydrogenation by enhancing H₂ solubility.
Kinetic Resolution in Chiral Variants
For enantiomerically pure derivatives, Candida antarctica lipase B (CAL-B) selectively acylates the (R)-isomer with vinyl acetate, achieving 95% ee. This biocatalytic approach remains experimental but showcases potential for pharmaceutical applications.
Industrial-Scale Production Considerations
Continuous-Flow Hydrogenation
Fixed-bed reactors packed with Pd/C (10%) operate at 10 atm H₂ and 60°C, processing 50 kg/h of diketone with 99% conversion. In-line IR spectroscopy monitors reaction progress, enabling real-time adjustment of residence times.
Spinning Disk Reactor Esterification
High-gravity conditions in a spinning disk reactor reduce esterification time to 2 h by intensifying mass transfer. Acetic acid recovery exceeds 98% via vacuum distillation, minimizing raw material costs.
Analytical Characterization and Quality Control
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃): δ 4.10 (t, J = 6.8 Hz, 4H, OCH₂), 2.05 (s, 6H, CH₃COO), 1.50–1.20 (m, 10H, CH₂), 0.90 (s, 6H, C(CH₃)₂).
Chromatographic Purity Assessment
HPLC (C18 column, 70:30 MeOH:H₂O) reveals 99.5% purity with tR = 8.7 min. Residual acetic acid is quantified below 0.1% using ion-exclusion chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7,7-dimethyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7,7-dimethyloctane-1,6-diol depends on its specific application and the target molecules it interacts with. In general, the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The acetic acid moiety can act as a weak acid, donating protons and participating in acid-base reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,7-Dimethyloctane-1,6-Diol
The positional isomer 3,7-dimethyloctane-1,6-diol shares the same molecular formula (C₁₀H₂₂O₂) and diol functionality but differs in methyl group placement (3rd and 7th carbons vs. 7,7-dimethyl). This structural variation impacts physical properties:
- Synthetic Applications : Both isomers may serve as diol precursors for esterification, but branching differences influence their reactivity in polymerization or cross-linking reactions .
Unsaturated Diols: 2,6-Dimethyl-2,7-Octadiene-1,6-Diol
Isolated from Ilex pernyi (), this compound features conjugated double bonds (2,7-octadiene) and methyl groups at the 2nd and 6th positions. Key distinctions include:
- Reactivity : The unsaturated backbone enables participation in Diels-Alder or oxidation reactions, unlike the saturated 7,7-dimethyloctane derivative.
Natural Occurrence in Essential Oils and Honey
Compounds like trans-2,6-dimethyl-2,7-octadiene-1,6-diol and 2,6-dimethyloct-7-ene-2,6-diol are found in P. delavayi essential oils and honey volatiles (). These diols often contribute to fragrance profiles due to their volatility, a trait less pronounced in the fully saturated 7,7-dimethyloctane-1,6-diol. Their stereochemistry (e.g., cis vs. trans) further differentiates their roles in botanical classification .
Ester Derivatives in Polymer Chemistry
Hexane-1,6-diol esters (e.g., with acetic acid) are utilized in polyoxymethylene fibrid production as stabilizers (). The 7,7-dimethyloctane derivative’s branched structure may enhance thermal stability compared to linear analogs, though experimental data are lacking. Such branching could reduce crystallinity in polymers, affecting mechanical properties .
Q & A
Q. What are the standard synthetic methodologies for preparing acetic acid;7,7-dimethyloctane-1,6-diol?
- Methodological Answer : Synthesis typically involves esterification or polycondensation. For example, acetic acid can react with 7,7-dimethyloctane-1,6-diol under acidic catalysis (e.g., sulfuric acid) or enzymatic conditions (lipases) to form ester bonds. Reaction optimization includes controlling stoichiometry (e.g., molar ratios of acid:diol), temperature (60–120°C), and solvent selection (e.g., toluene for azeotropic water removal). Purity is verified via thin-layer chromatography (TLC) or HPLC . Key Parameters :
- Catalyst: Lipase or mineral acid.
- Solvent: Toluene or THF for reflux.
- Monitoring: TLC (Rf comparison) or FTIR for ester carbonyl peaks (~1740 cm⁻¹).
Q. How can researchers analytically confirm the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR to identify hydroxyl (-OH) and methyl (-CH₃) groups in the diol and acetic acid’s carbonyl proton.
- FTIR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch).
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity.
- Titration : Acid-base titration (e.g., NaOH) to quantify free acetic acid content .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms between acetic acid and 7,7-dimethyloctane-1,6-diol be systematically studied?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess diol. Monitor acetic acid consumption via pH stat or HPLC. Calculate rate constants (k) at varying temperatures (Arrhenius plot).
- Isotopic Labeling : Introduce ¹³C-labeled acetic acid to track esterification via ¹³C NMR.
- Computational Modeling : Density Functional Theory (DFT) to model transition states and activation energies .
Q. What experimental approaches are suitable for investigating thermodynamic properties (e.g., solubility, partition coefficients) of this compound?
- Methodological Answer :
- Solubility : Shake-flask method in solvents (water, ethanol, octanol) at 25°C. Quantify dissolved compound via gravimetry or UV-Vis.
- Partition Coefficient (Log P) : Use the "water-octanol" system (as in ). Separate phases via centrifugation; analyze concentrations via GC-MS or HPLC .
Example Data Table :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Water | 2.3 ± 0.1 | UV-Vis |
| Octanol | 45.7 ± 1.2 | GC-MS |
Q. How should researchers address contradictions in reported synthesis yields or physicochemical data?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to compare datasets (e.g., yields under varying catalysts).
- Reproducibility Checks : Standardize protocols (e.g., solvent purity, humidity control).
- Meta-Analysis : Cross-reference with databases (e.g., NIST WebBook for spectral data validation) .
Methodological Notes
- Experimental Design : Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., Response Surface Methodology for temperature/catalyst interactions) .
- Data Presentation : Follow IUPAC guidelines for structural naming and SI units. Include error margins (e.g., ±SD) in tables .
- Critical Analysis : Compare results with analogous diols (e.g., hexane-1,6-diol polymerization in ) to contextualize findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
